2-Methyl-6-phytylhydroquinone
Description
Structure
3D Structure
Properties
CAS No. |
54432-31-4 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]benzene-1,4-diol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-19-26(28)18-24(6)27(25)29/h16,18-22,28-29H,7-15,17H2,1-6H3/b23-16+ |
InChI Key |
GTWCNYRFOZKWTL-XQNSMLJCSA-N |
SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Intermediacy of 2 Methyl 6 Phytylhydroquinone
Role as a Central Precursor in Tocopherol (Vitamin E) Biosynthesis
The synthesis of all tocopherol forms hinges on the formation of 2-methyl-6-phytylhydroquinone. agriculturejournals.cz This compound serves as a common precursor, undergoing further enzymatic modifications to yield the various tocopherol isomers (α, β, γ, and δ). acs.orgnih.gov The entire biosynthetic process for tocopherols (B72186) takes place within the plastids of photosynthetic organisms. nih.gov
Initial Condensation Step: Homogentisic Acid and Phytyl Pyrophosphate
The journey to tocopherol begins with a pivotal condensation reaction. This initial and committed step in tocopherol biosynthesis involves the joining of a polar aromatic head group, homogentisic acid (HGA), with a lipophilic isoprenoid side chain, phytyl pyrophosphate (PPP). nih.govnih.gov The product of this reaction is 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), which is the reduced form of this compound. nih.govfrontiersin.org
The condensation of HGA and PPP is catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT) , also designated as VTE2 . nih.govfrontiersin.org This enzyme is considered to catalyze a rate-limiting step in the tocopherol biosynthetic pathway. nih.gov The critical role of HPT is underscored by the fact that its absence in organisms like Arabidopsis leads to a complete deficiency in all tocopherols and their pathway intermediates. nih.govnih.gov Overexpression of the HPT gene has been shown to increase tocopherol levels in plants. nih.gov While HPT primarily uses PPP as a substrate, some studies have shown that it can also utilize geranylgeranyl pyrophosphate (GGPP), albeit with much lower efficiency. frontiersin.org
Homogentisic acid (HGA) , the aromatic precursor for tocopherol synthesis, is derived from the shikimate pathway . nih.govuni-muenchen.de This pathway is a major metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. annualreviews.org Specifically, HGA is synthesized from 4-hydroxyphenylpyruvate (HPP), an intermediate in the shikimate pathway. mdpi.comoup.com The conversion of HPP to HGA is catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). uni-muenchen.defrontiersin.org The shikimate pathway itself begins with the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). annualreviews.org
The second precursor, phytyl pyrophosphate (PPP) , is an isoprenoid compound that can be supplied through two primary routes. nih.govnih.gov
The first route is the isoprenoid pathway , specifically the methylerythritol phosphate (MEP) pathway which operates in plastids. mdpi.comnih.gov This pathway synthesizes isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the basic five-carbon building blocks of all isoprenoids. nih.govnih.gov These units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP). acs.orgroyalsocietypublishing.org PPP is then formed by the reduction of GGPP, a reaction catalyzed by the enzyme geranylgeranyl reductase (GGR). acs.orgnih.gov
The second significant source of the phytyl group for tocopherol synthesis is the degradation of chlorophyll (B73375) . nih.govresearchgate.net During processes like leaf senescence, chlorophyll molecules are broken down, releasing free phytol (B49457). researchgate.net This phytol can be recycled back into the tocopherol synthesis pathway. The recycling process involves a two-step phosphorylation: phytol is first converted to phytyl-phosphate by phytol kinase (VTE5), and then to phytyl pyrophosphate (PPP) by phytyl-phosphate kinase (VTE6). nih.govresearchgate.net
Subsequent Methylation of this compound
Following its formation, this compound (or its benzoquinol form, MPBQ) is a substrate for methylation, a key step that determines which tocopherol isomers will ultimately be produced. acs.orgnih.gov
The methylation of MPBQ is catalyzed by the enzyme 2-methyl-6-phytyl-1,4-hydroquinone methyltransferase (MPHMT) , also known as VTE3 . acs.orgmdpi.comebi.ac.uk This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the aromatic ring of MPBQ. acs.orgebi.ac.uk This reaction converts 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) into 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). acs.orgnih.govnih.gov
The formation of DMPBQ is a critical branch point in the pathway. MPBQ can be directly cyclized by tocopherol cyclase (VTE1) to form δ-tocopherol. Alternatively, if methylated by VTE3 to form DMPBQ first, subsequent cyclization by VTE1 leads to the formation of γ-tocopherol. acs.orgnih.gov These two tocopherols can then be further methylated by γ-tocopherol methyltransferase (VTE4) to produce β-tocopherol and α-tocopherol, respectively. acs.orgnih.gov The VTE3 enzyme is therefore crucial in directing the biosynthetic flux towards the production of γ- and α-tocopherols, which generally have higher vitamin E activity. mdpi.comebi.ac.uk
S-Adenosyl-L-methionine (SAM) as a Methyl Group Donor
S-Adenosyl-L-methionine (SAM) is a universal methyl group donor in a vast array of biological methylation reactions. acs.orgoup.comnih.gov In the context of tocopherol and plastoquinone (B1678516) biosynthesis, SAM provides the methyl groups necessary for the conversion of intermediates. acs.orggoogle.com Specifically, the enzyme this compound methyltransferase (MPBQ MT), also referred to as VTE3, utilizes SAM to methylate MPBQ. nih.govscienceopen.com This methylation step is crucial for the subsequent formation of different tocopherol and plastoquinone forms. nih.govnih.gov The positive charge on the sulfonium (B1226848) atom of SAM facilitates the transfer of its methyl group to a nucleophilic acceptor, a fundamental SN2 type reaction in these biosynthetic pathways. nih.gov
Downstream Cyclization and Derivatization to Tocopherol Homologues
Following its formation and potential methylation, MPBQ and its methylated derivative serve as substrates for cyclization, a critical step in forming the characteristic chromanol ring of tocopherols. mdpi.comnih.govnih.gov This reaction is catalyzed by tocopherol cyclase (VTE1). mdpi.comfrontiersin.org
The fate of this compound dictates which tocopherol isomers are synthesized. The direct cyclization of this compound by tocopherol cyclase (VTE1) leads to the formation of δ-tocopherol. mdpi.comnih.govnih.gov
Alternatively, if this compound is first methylated by the VTE3 enzyme to form 2,3-dimethyl-5-phytylhydroquinone (DMPH), the subsequent cyclization of DMPH by VTE1 yields γ-tocopherol. nih.govscienceopen.comnih.gov Therefore, the enzymatic activities of VTE3 and VTE1 determine the initial flux towards either the δ- or γ-tocopherol branches of the pathway.
The final step in the biosynthesis of the most biologically active tocopherol, α-tocopherol, involves a second methylation reaction. mdpi.comnih.gov The enzyme γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene, catalyzes the methylation of both γ-tocopherol and δ-tocopherol. nih.govnih.gov Using SAM as the methyl group donor, γ-TMT converts γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol. nih.govnih.govnih.gov This final methylation is often a rate-limiting step in α-tocopherol synthesis, particularly in seeds of many plant species that predominantly accumulate γ-tocopherol. nih.gov
Role as an Intermediate in Plastoquinone Biosynthesis
Beyond its role in tocopherol synthesis, this compound is also implicated as an intermediate in the biosynthesis of plastoquinone. Plastoquinone-9, an essential electron carrier in the photosynthetic electron transport chain, shares biosynthetic precursors with tocopherols. portlandpress.comwikipedia.orgfrontiersin.org In plants, the biosynthesis of plastoquinone-9 involves the condensation of homogentisate with solanesyl diphosphate to form 2-methyl-6-solanesyl-1,4-benzoquinol. frontiersin.orgwikipedia.org This intermediate is then methylated by a methyltransferase, VTE3, the same enzyme that methylates MPBQ in the tocopherol pathway, to form plastoquinol-9. frontiersin.orgresearchgate.net
Comparative Analysis of this compound Biosynthesis Across Diverse Organisms
Pathways in Higher Plants and Algae
The biosynthetic pathways leading to and from this compound are highly conserved across higher plants and algae, reflecting the fundamental importance of tocopherols and plastoquinones in photosynthetic organisms. mdpi.comnih.govnih.govfrontiersin.org In both groups, the synthesis originates from homogentisate and a phytyl or solanesyl precursor. mdpi.comfrontiersin.org The core set of enzymes, including homogentisate phytyltransferase (VTE2), MPBQ methyltransferase (VTE3), tocopherol cyclase (VTE1), and γ-tocopherol methyltransferase (VTE4), are present and functional in both higher plants and various algal species. mdpi.compnas.orgnih.gov
While the fundamental pathways are conserved, there can be differences in the regulation and relative flux through the different branches, leading to variations in the composition of tocopherol homologues among different species. For instance, most plant species accumulate high levels of γ-tocopherol in their seeds, suggesting that the activity of γ-TMT (VTE4) might be a key regulatory point. nih.gov In cyanobacteria, which are prokaryotic algae, the plastoquinone biosynthesis pathway shows some divergence from that in plants, utilizing 4-hydroxybenzoate (B8730719) as the aromatic precursor instead of homogentisate. portlandpress.com However, the enzymes involved in the later methylation steps of both tocopherol and plastoquinone synthesis in cyanobacteria show homology and functional conservation with those in plants. frontiersin.orgebi.ac.uk
Table 1: Key Enzymes in the Biosynthesis of Tocopherols from this compound
| Enzyme | Gene | Substrate(s) | Product(s) |
| Homogentisate Phytyltransferase | VTE2 | Homogentisate, Phytyl pyrophosphate | This compound |
| MPBQ Methyltransferase | VTE3 | This compound, SAM | 2,3-Dimethyl-5-phytylhydroquinone |
| Tocopherol Cyclase | VTE1 | This compound | δ-Tocopherol |
| Tocopherol Cyclase | VTE1 | 2,3-Dimethyl-5-phytylhydroquinone | γ-Tocopherol |
| γ-Tocopherol Methyltransferase | VTE4 | γ-Tocopherol, SAM | α-Tocopherol |
| γ-Tocopherol Methyltransferase | VTE4 | δ-Tocopherol, SAM | β-Tocopherol |
Putative Biosynthetic Routes in Non-Photosynthetic Microorganisms (e.g., Trypanosomatid Parasites)
While the biosynthesis of tocochromanols, including this compound (MPH), is predominantly associated with photosynthetic organisms, evidence suggests the existence of a similar pathway in certain non-photosynthetic microorganisms, notably trypanosomatid parasites like Trypanosoma and Leishmania. acs.orgresearchgate.net These protozoan parasites, responsible for a range of diseases, possess a unique metabolic capability that is thought to be essential for their survival, particularly in counteracting oxidative stress within their hosts. researchgate.net The proposed biosynthetic route in these organisms mirrors the pathway found in plants and algae, pointing to a possible evolutionary link to a photosynthetic ancestor. researchgate.net
The synthesis of this compound in trypanosomatids is believed to initiate from two primary precursors: homogentisate (HGA) and phytyl pyrophosphate (PP). acs.org HGA is derived from the catabolism of tyrosine, a process that occurs in the cytoplasm of these parasites. acs.orgresearchgate.net The enzyme tyrosine aminotransferase (TAT), located in the cytoplasm, catalyzes the conversion of tyrosine to 4-hydroxyphenylpyruvate (HPP), which is then converted to HGA. acs.org
The second precursor, phytyl pyrophosphate, originates from the isoprenoid pathway. acs.org Geranylgeranyl diphosphate (GGPP), a product of the mevalonate (B85504) pathway, is reduced to phytyl pyrophosphate by the enzyme geranylgeranyl diphosphate reductase (GGPPR). acs.org Although GGPPR has not been fully characterized in these parasites, studies using radiolabeled phytol have indicated that Leishmania can utilize PP. acs.org
The key step in the formation of this compound is the condensation of HGA and PP. acs.org This reaction is catalyzed by the enzyme homogentisate phytyl transferase (HPT), which transfers the phytyl group from PP to HGA, yielding MPH. acs.org
Following its synthesis, this compound serves as an intermediate in the biosynthesis of various tocopherol forms. acs.org It can be methylated by this compound methyltransferase (MPHMT) to form 2,3-dimethyl-5-phytylhydroquinone (DMPH). acs.org Both MPH and DMPH can then undergo cyclization by tocopherol cyclase (TC) to produce δ-tocopherol and γ-tocopherol, respectively. acs.org
The subcellular localization of this putative pathway in trypanosomatids is presumed to be largely cytoplasmic. researchgate.net This is based on the known cytoplasmic location of key enzymes like tyrosine aminotransferase and the substrates originating from glycolysis and the isoprenoid pathway. researchgate.net
The table below summarizes the key compounds involved in the putative biosynthetic pathway of this compound in trypanosomatid parasites.
| Compound Name | Abbreviation | Role in Pathway |
| This compound | MPH | Key intermediate, formed from HGA and PP. acs.org |
| Homogentisate | HGA | Aromatic precursor derived from tyrosine. acs.org |
| Phytyl Pyrophosphate | PP | Isoprenoid precursor. acs.org |
| Tyrosine | Initial amino acid precursor for HGA. acs.org | |
| 4-Hydroxyphenylpyruvate | HPP | Intermediate in the conversion of tyrosine to HGA. acs.org |
| Geranylgeranyl Diphosphate | GGPP | Precursor to phytyl pyrophosphate. acs.org |
| 2,3-Dimethyl-5-phytylhydroquinone | DMPH | Methylated derivative of MPH. acs.org |
| δ-Tocopherol | Product of MPH cyclization. acs.org | |
| γ-Tocopherol | Product of DMPH cyclization. acs.org |
Enzymology and Molecular Genetics of 2 Methyl 6 Phytylhydroquinone Metabolism
Molecular Characterization of Key Biosynthetic Enzymes
Homogentisate (B1232598) phytyltransferase (HPT), also known as VTE2, catalyzes the first committed step in tocopherol biosynthesis. nih.gov This enzyme facilitates the condensation of homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP) to produce 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.gov
The genes encoding HPT have been identified and characterized in various organisms, including the cyanobacterium Synechocystis sp. PCC 6803 and the model plant Arabidopsis thaliana. nih.gov The identification of these genes was initially guided by sequence similarity to chlorophyll (B73375) synthases, which also utilize a phytyl diphosphate substrate. nih.gov
In Arabidopsis, the HPT gene (AtHPT) is a single-copy gene located on chromosome 2. nih.gov The full-length cDNA of HPT has also been isolated from Lactuca sativa L. (lettuce), designated as LsHPT. This cDNA contains an open reading frame of 1,185 base pairs, encoding a protein of 395 amino acids. nih.gov
Expression studies have revealed that HPT is active in chloroplasts. nih.gov In lettuce, LsHPT is most prominently expressed in mature leaves. nih.gov Furthermore, its expression is significantly upregulated in response to environmental stressors such as drought and high light, suggesting a role for tocopherols (B72186) in stress mitigation. nih.gov Overexpression of HPT1 in transgenic Arabidopsis plants has been shown to increase total tocopherol content, indicating that HPT is a key limiting enzyme in tocopherol biosynthesis. nih.gov
| Gene/Organism | Locus | Clone ID | Vector | Host Strain |
| Arabidopsis thaliana | AT2G35060 | CIW02289 | pCR8/GW/Topo | Escherichia coli |
| Lactuca sativa | Not specified | LsHPT | Not specified | Not specified |
| Synechocystis sp. PCC 6803 | slr1736 | Not specified | Not specified | Not specified |
HPT exhibits a high degree of specificity for its substrates. In vitro assays have demonstrated that HPTs from both Synechocystis and Arabidopsis preferentially utilize homogentisic acid and phytyl diphosphate. nih.gov The Synechocystis HPT can also use geranylgeranyl diphosphate (GGDP) as a substrate, albeit with lower efficiency, while the Arabidopsis enzyme is highly specific for PDP. nih.gov This difference in substrate specificity suggests an evolutionary divergence, where the enzyme in higher plants has become more specialized. nih.gov
The kinetic properties of HPT have been investigated to understand its catalytic efficiency. The specific activity of Arabidopsis HPT (AtHPT) expressed in E. coli was found to be lower than that of the Synechocystis enzyme (SynHPT), which could be due to factors such as protein stability or codon usage in the expression system. nih.gov Studies on HPT from spinach have also contributed to understanding the enzymology of the tocopherol pathway. nih.gov The reaction rate of HPT is influenced by temperature and activation energy, following principles of chemical kinetics. youtube.comquantumatk.com
| Enzyme Source | Preferred Prenyl Substrate | Other Substrates |
| Arabidopsis thaliana | Phytyl diphosphate (PDP) | None |
| Synechocystis sp. PCC 6803 | Phytyl diphosphate (PDP) | Geranylgeranyl diphosphate (GGDP) |
Following the action of HPT, the resulting 2-methyl-6-phytyl-1,4-hydroquinone (MPBQ) is methylated by the enzyme 2-methyl-6-phytyl-1,4-hydroquinone methyltransferase (MPHMT), also known as VTE3. uniprot.orgnih.gov This enzyme catalyzes the conversion of MPBQ to 2,3-dimethyl-6-phytyl-1,4-hydroquinone (DMPQ), a precursor for γ- and α-tocopherol. uniprot.orgnih.gov
The genes encoding MPHMT have been identified in various photosynthetic organisms, revealing interesting evolutionary patterns. While the tocopherol synthesis pathway is largely conserved between cyanobacteria and plants, the MPHMT enzyme shows significant divergence. nih.gov The MPHMT in Arabidopsis (VTE3) is functionally equivalent to the Sll0418 protein from Synechocystis sp. PCC6803, yet they have highly different primary sequences. nih.gov
Orthologs of the cyanobacterial MPHMT (Sll0418) are found in all sequenced cyanobacterial genomes, as well as in the green alga Chlamydomonas reinhardtii and the diatom Thalassiosira pseudonana, but are absent in vascular and nonvascular plants. nih.gov Conversely, VTE3 orthologs are present in all vascular and nonvascular plants and in C. reinhardtii, but not in cyanobacteria. nih.gov Intriguingly, VTE3-like sequences have been identified in the genomes of two archaeal species, suggesting a possible archaeal origin for the plant MPHMT gene, in contrast to the cyanobacterial origin of other enzymes in the pathway. nih.gov The study of genetic homologs, such as the human mutator gene homolog MSH2, provides insights into gene evolution and function across different species. nih.gov
The catalytic activity of MPHMT is dependent on the cofactor S-adenosyl-L-methionine (SAM). uniprot.orgebi.ac.uk SAM serves as the methyl group donor in the methylation of MPBQ. nih.govnih.gov The enzyme facilitates the transfer of a methyl group from SAM to the C3 position of the MPBQ aromatic ring. uniprot.org This reaction is a classic example of a SAM-dependent methyltransferase-catalyzed reaction, which is a widespread mechanism in biological systems for the modification of small molecules and macromolecules. nih.govnih.gov
2-Methyl-6-phytyl-1,4-hydroquinone Methyltransferase (MPHMT/VTE3)
Regulation of 2-Methyl-6-phytylhydroquinone Pathway Gene Expression
The expression of genes encoding enzymes in the tocopherol biosynthesis pathway, including those responsible for the production of this compound, is subject to complex regulatory mechanisms. This regulation ensures that the synthesis of these compounds is coordinated with the plant's developmental stage and responsive to environmental cues.
The formation of this compound is catalyzed by homogentisate phytyltransferase (HPT), encoded by the VTE2 gene. frontiersin.orgnih.govnih.gov This step is considered a critical, rate-limiting point in the tocopherol biosynthetic pathway. nih.govnih.gov Subsequently, 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ-MT), encoded by the VTE3 gene, catalyzes the methylation of MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). frontiersin.orgnih.gov
The expression of both VTE2 and VTE3 is transcriptionally regulated, meaning their protein products are synthesized only when needed. While the specific transcription factors that directly bind to the promoter regions of VTE2 and VTE3 are still under investigation, it is known that their expression is influenced by developmental programs and various stress signals. nih.govscialert.net In plants, transcription factors from several major families, such as AP2/ERF, bHLH, MYB, NAC, WRKY, and bZIP, are known to be master regulators of responses to both biotic and abiotic stress, and it is plausible that members of these families are involved in controlling the expression of VTE genes. nih.gov For instance, in sunflower, the expression of VTE1 and VTE3 is influenced by nutrient availability, with nitrogen and phosphorus playing a role in modulating their transcript levels during different flowering phases. scialert.net
Table 1: Key Genes in this compound Metabolism
| Gene | Encoded Enzyme | Function in the Pathway |
| VTE2 | Homogentisate phytyltransferase (HPT) | Catalyzes the condensation of homogentisic acid (HGA) and phytyl diphosphate (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.orgnih.govnih.gov |
| VTE3 | 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ-MT) | Catalyzes the methylation of MPBQ to 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). frontiersin.orgnih.gov |
The activity of enzymes in the this compound pathway is significantly influenced by both environmental and developmental factors. The accumulation of tocopherols, and by extension the flux through the MPBQ intermediate, often increases in response to abiotic stresses such as high light, drought, and salinity. nih.gov This is believed to be a protective mechanism, as tocopherols are potent antioxidants that can quench reactive oxygen species generated during stress conditions.
Developmentally, the expression of VTE genes and the subsequent accumulation of tocopherols are highly regulated. For example, tocopherol content and the expression of associated biosynthetic genes are known to change during fruit ripening and seed development. scialert.net In sunflowers, the expression of VTE1 and VTE3 varies between different phases of flowering, indicating a tight developmental control over the pathway. scialert.net Similarly, in Arabidopsis, the expression of VTE2 is a limiting factor for tocopherol synthesis, and its levels are developmentally regulated. nih.gov
Genetic Engineering Strategies for Modulating this compound Flux
Given the importance of tocopherols for human health and plant stress tolerance, significant research has focused on genetically engineering plants to increase the production of these compounds. These strategies primarily involve increasing the expression of key biosynthetic genes or enhancing the supply of precursor molecules.
A common strategy to increase the flux through the tocopherol pathway is the overexpression of one or more key biosynthetic genes. The VTE2 gene, encoding the rate-limiting enzyme HPT, has been a primary target for overexpression studies.
Overexpression of VTE2 : Constitutive overexpression of the Arabidopsis HPT1 (VTE2) gene in Arabidopsis resulted in a 4.4-fold increase in total tocopherol content in leaves. nih.gov Similarly, overexpressing the Arabidopsis VTE2 gene in lettuce led to a more than 2-fold increase in total tocopherols, mainly by elevating the level of gamma-tocopherol. nih.gov In another study, seed-specific expression of the Arabidopsis HPT1 gene increased seed tocopherol levels by 2-fold. nih.gov
Overexpression of other VTE genes : While VTE2 overexpression generally leads to an increase in total tocopherols, overexpressing other genes in the pathway can alter the composition of the final tocopherol products. For instance, overexpressing VTE3 in Arabidopsis and soybean did not significantly change the total amount of tocopherols but did alter the relative proportions of the different isoforms. nih.gov Co-expression of VTE3 and VTE4 (encoding γ-tocopherol methyltransferase) in soybean seeds shifted the tocopherol profile to be predominantly composed of α-tocopherol. nih.gov Furthermore, the simultaneous overexpression of VTE2 and VTE4 in Arabidopsis had an additive effect, leading to a 12-fold increase in total tocopherol content and the conversion of most of the γ-tocopherol to α-tocopherol. nih.gov
Table 2: Effects of Overexpressing Key Biosynthetic Genes on Tocopherol Content
| Gene(s) Overexpressed | Plant Species | Tissue | Fold Increase in Total Tocopherols | Reference |
| VTE2 (HPT1) | Arabidopsis | Leaves | 4.4 | nih.gov |
| VTE2 (HPT1) | Arabidopsis | Seeds | 2 | nih.gov |
| VTE2 | Lettuce | Leaves | >2 | nih.gov |
| VTE2 and VTE4 | Arabidopsis | Leaves & Seeds | 12 | nih.gov |
The synthesis of this compound requires two primary precursors: homogentisate (HGA) and phytyl diphosphate (PDP). The availability of these precursors can be a limiting factor for tocopherol production. Therefore, metabolic engineering strategies have been developed to increase the supply of HGA and PDP.
Enhancing Homogentisate (HGA) Supply : HGA is derived from the shikimate pathway. nih.gov Overexpression of genes in this pathway can lead to increased HGA levels. For example, overexpressing the gene for p-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes the formation of HGA from p-hydroxyphenylpyruvate, has been shown to modestly increase tocopherol levels. nih.gov
Enhancing Phytyl Diphosphate (PDP) Supply : PDP is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov Engineering this pathway to channel more carbon towards PDP can also boost tocopherol synthesis.
By combining the overexpression of key tocopherol biosynthetic genes with the enhanced production of their precursors, it is possible to achieve even greater increases in tocopherol accumulation, thereby demonstrating the effectiveness of a multi-pronged metabolic engineering approach.
Biological Functions and Physiological Significance of 2 Methyl 6 Phytylhydroquinone
Contribution to Endogenous Antioxidative Systems
2-Methyl-6-phytylhydroquinone (MPBQ) is a pivotal, though transient, molecule primarily recognized for its role as a precursor in the biosynthesis of tocopherols (B72186) (Vitamin E) and plastoquinone (B1678516). uniprot.org Tocopherols are powerful, lipid-soluble antioxidants synthesized by plants and other photosynthetic organisms. acs.orgscienceopen.comnih.gov The antioxidant properties of these downstream products are intrinsically linked to the metabolic pathway in which MPBQ is a key intermediate. The conversion of MPBQ is a critical step, with the enzyme this compound methyltransferase catalyzing its methylation to produce 2,3-dimethyl-6-phytylhydroquinone (B1261009) (DMPQ), which is a direct precursor to gamma- and alpha-tocopherol. uniprot.orgacs.org
The principal significance of this compound to antioxidant systems is its role in synthesizing tocopherols, which are renowned for their ability to scavenge reactive oxygen species (ROS). acs.orgnih.gov ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal aerobic metabolism and can cause significant oxidative damage if they accumulate. mdpi.com Tocopherols, particularly α-tocopherol, are highly effective at protecting cells from oxidative environments by scavenging ROS and lipid peroxy radicals. scienceopen.com
In a study on raspberry leaf extracts, this compound was identified as a metabolite. mdpi.com The extract demonstrated a significant protective effect in fibroblasts exposed to UVB radiation, a known inducer of oxidative stress. This protection was associated with an increase in the activity of endogenous antioxidant enzymes. mdpi.com
Table 1: Effect of Raspberry Leaf Extract (containing this compound) on Antioxidant Enzyme Activity in UVB-Exposed Fibroblasts (Data sourced from a study on Rubus idaeus L. leaf extracts) mdpi.com
| Antioxidant Enzyme | Observation in Pre-protected Cells | Significance |
| Superoxide Dismutase (SOD) | Activity was significantly increased compared to the UVB-exposed group. | p < 0.01 |
| Glutathione (GSH) | Levels were significantly increased compared to the UVB-exposed group. | p < 0.01 |
| Catalase (CAT) | Activity showed significant elevation compared to the UVB-exposed group. | p < 0.01 |
The function of this compound in protecting cellular components is indirect, mediated through its conversion to tocopherols. Tocopherols integrate into cellular and organellar membranes, where they are strategically positioned to prevent lipid peroxidation, a chain reaction of oxidative degradation of lipids. scienceopen.com This process is vital for maintaining the integrity and fluidity of cell membranes, which are essential for proper cellular function. By serving as a precursor for the synthesis of these protective molecules, MPBQ is fundamental to the defense mechanism that safeguards lipids, proteins, and nucleic acids from ROS-induced damage. uniprot.orgmdpi.com
Functional Impact on Plant Stress Acclimation and Tolerance
Plants, being sessile, have developed complex mechanisms to tolerate adverse environmental conditions, known as abiotic stressors. mdpi.com These stress conditions often lead to an overproduction of ROS, resulting in oxidative stress. mdpi.comnih.gov The synthesis of antioxidants is a key strategy for plant survival and acclimation. frontiersin.org
The biosynthetic pathway involving this compound appears to be modulated in response to abiotic stress. Research on the drought-tolerant crop Eragrostis tef provides specific insight into this relationship. mdpi.com In a proteomics study investigating the plant's response to dehydration, the enzyme 2-methyl-6-phytyl-hydroquinone methyltransferase was identified as a downregulated protein in dehydrated leaf tissues. mdpi.com This suggests that under drought stress, the plant actively modifies the metabolic flux through the tocopherol synthesis pathway.
Table 2: Proteomic Response of 2-Methyl-6-phytyl-hydroquinone Methyltransferase to Dehydration Stress in Eragrostis tef mdpi.com
| Protein Description | Condition | Fold Change | p-Value |
| 2-methyl-6-phytyl-hydroquinone methyltransferase chloroplastic | Dehydrated vs. Hydrated | 0.96 | 0.001 |
Uncharacterized Roles and Hypothesized Functions in Diverse Organisms
Beyond its well-established role in plants, the pathway involving this compound is a subject of research in other organisms, particularly in human trypanosomatid parasites like Trypanosoma and Leishmania. acs.orgnih.gov These parasites exist in environments of high oxidative stress, partly due to the immune response of their hosts. scienceopen.comresearchgate.net
It has been hypothesized that these parasites may possess a tocopherol biosynthesis pathway, similar to that in plants, to scavenge reactive chemical species and ensure their survival. scienceopen.comresearchgate.net In this proposed pathway, homogentisate (B1232598) phytyl transferase would catalyze the formation of this compound (MPBQ), which would then be converted to downstream tocopherols. acs.orgnih.gov This hypothesis is intriguing because tocopherol synthesis is generally considered unique to photosynthetic organisms. scienceopen.com The presence of this pathway in trypanosomatids could suggest a case of horizontal gene transfer or point to a photosynthetic ancestor. scienceopen.comresearchgate.net However, the key enzymes in this pathway, including those that would produce and consume MPBQ, remain largely uncharacterized and unidentified in these parasites, making this an active and important area of biochemical investigation. acs.orgresearchgate.net
Potential Significance in Parasite Metabolism (e.g., Trypanosomatids)
This compound (MPH) is a key intermediate in the tocopherol (Vitamin E) biosynthesis pathway, which has been identified in trypanosomatid parasites. acs.orgnih.gov These parasites, including species of Trypanosoma and Leishmania, are the causative agents of significant human diseases such as trypanosomiasis and leishmaniasis. acs.org A crucial aspect of their survival within a mammalian host is their ability to counteract oxidative stress generated by the host's immune response. researchgate.net While mammals primarily utilize a glutathione-based redox system, trypanosomatids have a unique trypanothione-based system. nih.gov In addition to this, evidence suggests the existence of a tocopherol biosynthesis pathway that contributes to the parasites' antioxidant defenses. acs.orgresearchgate.net
The biosynthesis of tocopherols in these parasites involves a series of enzymatic reactions. The process begins with the formation of homogentisate (HGA). acs.org Subsequently, a phytyl group from phytyl pyrophosphate (PP) is transferred to HGA by the enzyme homogentisate phytyl transferase (HPT), resulting in the formation of this compound (MPH). acs.orgnih.gov MPH then serves as a substrate for the enzyme this compound methyltransferase (MPHMT), which catalyzes its conversion to 2,3-dimethyl-5-phytylhydroquinone (DMPH). acs.orgnih.gov Both MPH and DMPH can then be converted by tocopherol cyclase (TC) into δ-tocopherol and γ-tocopherol, respectively. acs.orgnih.gov These tocopherols are potent lipid-soluble antioxidants that protect cellular membranes from damage by reactive oxygen species. acs.org
The presence of this pathway, which is typically found in plants and other photosynthetic organisms, is a unique feature of trypanosomatids and is considered essential for their survival. acs.orgresearchgate.net The localization of the initial steps of this pathway, such as the conversion of tyrosine to 4-hydroxyphenylpyruvate, is believed to occur in the cytoplasm of the parasite. acs.orgresearchgate.net
Inhibitor Studies and Therapeutic Implications
The unique nature of the tocopherol biosynthesis pathway in trypanosomatids, being absent in their mammalian hosts, makes the enzymes involved in this pathway promising targets for the development of new anti-parasitic drugs. acs.orgnih.govembl.org By inhibiting these enzymes, it may be possible to disrupt the parasite's ability to produce essential antioxidants, thereby rendering it more susceptible to the host's immune system.
Research into inhibitors of this pathway is ongoing. Although many of the enzymes in the trypanosomatid tocopherol pathway are not yet fully characterized, studies have been conducted on inhibitors of analogous enzymes in other organisms. acs.org For instance, the enzymes responsible for the production of phytyl pyrophosphate (PP), a precursor for MPH synthesis, have been targeted. acs.org
One class of compounds, bisphosphonates, which are structurally similar to pyrophosphate, have shown inhibitory activity against enzymes like farnesyl diphosphate (B83284) synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). acs.org These enzymes are involved in the isoprenoid pathway, which produces the precursor for PP. acs.org Inhibition of these enzymes has been shown to inhibit the growth of various trypanosomatid species, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. acs.org
Furthermore, the initial enzyme in the pathway, tyrosine aminotransferase (TAT), has been identified as a promising drug target due to its low sequence similarity to its human counterpart. acs.orgnih.gov This difference suggests that inhibitors specific to the parasite's enzyme could be developed with minimal off-target effects in the human host.
The table below summarizes the key enzymes in the tocopherol biosynthesis pathway of trypanosomatids and their potential as drug targets.
| Enzyme | Abbreviation | Function in Tocopherol Biosynthesis | Potential as a Drug Target |
| Homogentisate phytyl transferase | HPT | Catalyzes the formation of this compound (MPH). acs.orgnih.gov | A potential target as it is a key step in the pathway. However, this enzyme is not yet fully characterized in trypanosomatids. acs.org |
| This compound methyltransferase | MPHMT | Converts MPH to 2,3-dimethyl-5-phytylhydroquinone (DMPH). acs.orgnih.gov | Another potential target within the pathway, though it also requires further characterization in these parasites. acs.org |
| Tocopherol cyclase | TC | Catalyzes the cyclization of MPH and DMPH to form tocopherols. acs.orgnih.gov | A crucial enzyme for the final steps of tocopherol synthesis. Its inhibition would directly block the production of these antioxidants. acs.org |
| Tyrosine aminotransferase | TAT | Initiates the pathway by converting tyrosine. acs.orgnih.gov | Considered a strong candidate for drug development due to its low sequence similarity with the human homologue, suggesting the potential for selective inhibition. acs.orgnih.gov |
| Farnesyl diphosphate synthase | FPPS | Involved in the synthesis of phytyl pyrophosphate (PP), a precursor for MPH. acs.org | Has been successfully targeted by bisphosphonates, which inhibit parasite growth. acs.org This demonstrates the feasibility of targeting the upstream portions of the tocopherol pathway. |
| Geranylgeranyl diphosphate synthase | GGPPS | Also involved in the synthesis of phytyl pyrophosphate (PP). acs.org | Similar to FPPS, it is a target for bisphosphonates and represents a viable point of intervention in the pathway. acs.org |
The exploration of inhibitors for the tocopherol biosynthesis pathway in trypanosomatids represents a promising avenue for the development of novel therapeutics to combat the diseases they cause. Further characterization of the enzymes in this pathway will be crucial for designing specific and effective inhibitors.
Chemical and Biotechnological Synthesis of 2 Methyl 6 Phytylhydroquinone
Enzymatic and Biocatalytic Synthesis Methodologies
The biosynthesis of 2-methyl-6-phytylhydroquinone in photosynthetic organisms provides a blueprint for enzymatic and biocatalytic production methods. These strategies often involve the use of specific enzymes or engineered microorganisms to carry out the desired transformation.
Homogentisate (B1232598) Phytyl Transferase (HPT)-Mediated Reactions
The primary enzymatic reaction for the formation of this compound is catalyzed by the enzyme homogentisate phytyltransferase (HPT). mdpi.comfrontiersin.org This enzyme is a critical component of the tocopherol biosynthesis pathway in plants and other photosynthetic organisms. mdpi.comfrontiersin.org
HPT facilitates the condensation of two main precursors: homogentisate (HGA), which provides the aromatic head group, and phytyl diphosphate (B83284) (PDP), which contributes the lipophilic phytyl tail. mdpi.comfrontiersin.orgmdpi.com The reaction results in the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), another name for this compound. mdpi.comnih.govfrontiersin.org
The significance of HPT in controlling tocopherol production has been demonstrated through genetic studies. For instance, Arabidopsis plants lacking a functional HPT gene are completely deficient in all forms of tocopherols (B72186). mdpi.comfrontiersin.org Conversely, overexpression of the HPT gene in plants like Arabidopsis has been shown to increase the total tocopherol content, highlighting the enzyme's regulatory role. mdpi.comnih.govfrontiersin.org
Microbial Engineering for Scalable Production
The potential for large-scale production of this compound and its derivatives has been explored through microbial engineering. This approach involves introducing the necessary biosynthetic genes into a host microorganism, such as Escherichia coli, which can be cultivated in bioreactors to produce the desired compound. nih.govnih.govresearchgate.net
In one such strategy, genes encoding key enzymes in the tocopherol pathway are cloned and expressed in E. coli. nih.govresearchgate.net These typically include the gene for hydroxyphenylpyruvate dioxygenase (hpd) to produce HGA, and genes for the synthesis of the phytyl precursor. nih.govresearchgate.net For the synthesis of a related compound, 2-methyl-6-geranylgeranyl-benzoquinol (MGGBQ), a precursor to tocotrienols, genes like crtE (geranylgeranyl pyrophosphate synthase), hpd, and hpt have been successfully expressed in E. coli. nih.gov
Researchers have demonstrated that integrating these heterologous genes into the chromosome of E. coli can lead to significantly higher yields compared to plasmid-based expression systems. nih.gov For example, a plasmid-free recombinant E. coli strain produced 604 μg/g cell dry weight (cdw) of MGGBQ, while a plasmid-carrying strain produced 325 μg/g cdw. nih.gov
Further optimization of the microbial host can lead to even greater production. By integrating an additional copy of the isopentenyl-diphosphate isomerase gene (idi) and increasing the expression of the deoxy-xylulose synthase gene (dxs), the yield of MGGBQ was increased to 1425 μg/g cdw. nih.gov These metabolic engineering strategies aim to enhance the supply of precursors and channel them efficiently towards the production of the target molecule. d-nb.info
Below is an interactive data table summarizing the yields of 2-methyl-6-geranylgeranyl-benzoquinol (MGGBQ) achieved through different microbial engineering strategies in E. coli.
| Engineering Strategy | Host System | Product | Yield (μg/g cdw) |
| Plasmid-based expression of crtE, hpd, hpt | E. coli | MGGBQ | 325 |
| Chromosomal integration of crtE, hpd, hpt | E. coli | MGGBQ | 604 |
| Chromosomal integration + additional idi gene | E. coli | MGGBQ | 1110 |
| Chromosomal integration + additional idi and increased dxs expression | E. coli | MGGBQ | 1425 |
This table is based on data for the related compound MGGBQ, illustrating the potential of microbial engineering for the scalable production of similar hydroquinone (B1673460) derivatives.
Total Chemical Synthesis Strategies for this compound
The chemical synthesis of this compound is a crucial step in the industrial production of (all-rac)-α-tocopherol, the synthetic form of Vitamin E. nih.govpku.edu.cn These methods typically involve the coupling of an aromatic component with a phytyl side chain precursor. nih.gov
Friedel-Crafts Alkylation of Methylhydroquinone Derivatives
A primary method for the synthesis of the tocopherol framework, including this compound, is the Friedel-Crafts alkylation. jst.go.jpresearchgate.netchimia.ch This reaction involves the acid-catalyzed condensation of a hydroquinone derivative, such as trimethylhydroquinone (B50269) (TMHQ) for α-tocopherol synthesis, with a C20 building block like isophytol (B1199701). chimia.chrsc.org
The reaction proceeds through the formation of a carbocation from the allylic alcohol (isophytol) in the presence of a Lewis or Brønsted acid catalyst. chimia.chlibretexts.orgmasterorganicchemistry.com This electrophilic carbocation then attacks the electron-rich aromatic ring of the hydroquinone, leading to the formation of a new carbon-carbon bond and subsequent ring closure to form the chroman ring of tocopherol. researchgate.netchimia.ch
A variety of catalysts have been employed for this reaction, including traditional Lewis acids like zinc chloride, aluminum chloride, and boron trifluoride, often in combination with a mineral acid. chimia.chgoogle.com However, these can lead to issues with corrosion and waste. chimia.ch More modern and environmentally friendly catalysts include scandium triflate and other metal triflates, which have been shown to be highly effective, providing excellent yields and purity. jst.go.jp
Oxidative Coupling of m-Cresol (B1676322) Derivatives
An alternative approach to constructing the aromatic core of tocopherols involves the oxidative coupling of simpler phenolic precursors. While direct oxidative coupling to form this compound is less common, the synthesis of the required trimethylhydroquinone (TMHQ) often starts from m-cresol. pku.edu.cnresearchgate.net
The synthesis of TMHQ from m-cresol typically involves a three-step process:
Methylation: m-cresol is methylated to produce 2,3,6-trimethylphenol. researchgate.net
Oxidation: The resulting trimethylphenol is then oxidized to 2,3,5-trimethylbenzoquinone (TMBQ). researchgate.net
Reduction: Finally, TMBQ is hydrogenated to yield trimethylhydroquinone (TMHQ). researchgate.net
Optimization of Reaction Conditions and Yields
Significant research has focused on optimizing the reaction conditions for the synthesis of tocopherols to improve yields and selectivity. For the Friedel-Crafts alkylation, the choice of catalyst and solvent system is crucial. The use of biphasic solvent systems, for example, can facilitate product separation and catalyst recycling. chimia.ch
Microwave-assisted synthesis has also been explored as a method to accelerate the Friedel-Crafts reaction. rsc.org This technique can significantly reduce reaction times and the amount of solvent required. For instance, a microwave-assisted synthesis of α-tocopherol achieved an 82% yield in just 30 minutes. rsc.org
The purity of the starting materials, particularly the hydroquinone derivative, can also have a strong impact on the purity and yield of the final product. rsc.org In some cases, yields for the synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol have been reported to be as high as 95.6% under optimized conditions. google.com Modifications to the reaction, such as using the primary monoacetate of the diol precursor, have been attempted to reduce the formation of byproducts, with some improvement in yield. acs.org
The following table presents a summary of reported yields for the synthesis of (all-rac)-α-tocopherol, which involves the formation of a this compound intermediate, under various conditions.
| Catalyst / Conditions | Reactants | Yield (%) |
| Zinc chloride in acetic acid | Diol precursor and TMHQ | ~64 |
| MTO/Ph3P followed by Zinc chloride | Phytol (B49457) epoxide and TMHQ | 82 |
| Sc(OTf)3 | TMHQ and Isophytol | High (exact % not specified) |
| Sulfuric acid in ethylene (B1197577) carbonate/heptane | TMHQ and Isophytol | 95.6 |
| Microwave-assisted, Sc(OTf)3 | TMHQ and Isophytol | 82 |
Advanced Analytical Methodologies for 2 Methyl 6 Phytylhydroquinone Research
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic methods is indispensable for the comprehensive characterization of 2-Methyl-6-phytylhydroquinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the stereochemistry of this compound. The (R,R)-stereoisomer is a known metabolite. nih.govebi.ac.uk Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for establishing stereochemistry. researchgate.net The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule. libretexts.orgdocbrown.info For instance, the chemical shifts can distinguish between different isomers of a compound. docbrown.info
Table 1: Representative ¹H NMR Chemical Shift Ranges for Functional Groups libretexts.org
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Alkyl (e.g., methyl -CH₃) | ~ 1 |
| Alkyl adjacent to oxygen (-CH₂-O) | 3 - 4 |
| Alkene (=CH₂) | ~ 6 |
| Alkyne (C-H) | ~ 3 |
This table provides general chemical shift ranges. Specific values for this compound would require experimental data.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating this compound from complex mixtures and assessing its purity. torontech.comnih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach for the separation of organic compounds. nih.gov The method's effectiveness relies on the differential partitioning of the analyte between the mobile and stationary phases. mdpi.com
A typical HPLC method for purity analysis involves:
Sample Preparation: Dissolving the sample in a suitable solvent. chromforum.org
System Setup: Preparing the HPLC system with the appropriate mobile phase, pump settings, and column. torontech.com
Injection: Introducing the sample into the HPLC system. torontech.com
Separation: The mobile phase carries the sample through the column, where separation occurs based on the analyte's affinity for the stationary phase. torontech.com
Detection: A detector, commonly a UV detector, measures the analyte as it elutes from the column. nih.gov
Data Analysis: The resulting chromatogram is analyzed to determine the purity of the compound, often calculated by the area percentage of the main peak. torontech.comchromforum.org
Validation of the HPLC method is crucial to ensure its accuracy, precision, linearity, and stability. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an essential technique for determining the molecular weight and structural details of this compound. The molecular ion peak ([M]⁺) in the mass spectrum reveals the compound's molecular mass. savemyexams.com For this compound (C₂₇H₄₆O₂), the calculated molecular weight is approximately 402.7 g/mol . nih.gov
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that aids in structural identification. savemyexams.comdocbrown.info The fragmentation of the molecular ion produces smaller, characteristic fragment ions. savemyexams.com Analysis of these fragments can help to deduce the structure of the original molecule. docbrown.infolibretexts.org High-resolution mass spectrometry can provide even more precise mass measurements, further aiding in the identification of unknown compounds. docbrown.info
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 403.35708 | 210.7 |
| [M+Na]⁺ | 425.33902 | 211.7 |
| [M-H]⁻ | 401.34252 | 209.5 |
| [M+NH₄]⁺ | 420.38362 | 220.9 |
This data is based on theoretical predictions and provides insight into the behavior of the molecule in a mass spectrometer.
Quantitative Analysis in Complex Biological Matrices
The quantification of this compound in biological samples like plasma, urine, or tissues presents significant challenges due to the complexity of these matrices. cdc.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of compounds in biological matrices. mdpi.com This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for highly specific detection of the target analyte, even at very low concentrations. researchgate.net
The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic separation, the ionization source conditions, and the mass spectrometer settings. lcms.cz
Strategies for Addressing Matrix Interference and Analyte Stability
A major hurdle in quantitative bioanalysis is the "matrix effect," where co-eluting components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govnih.govchromatographyonline.com
Strategies to mitigate matrix effects include:
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interfering substances from the sample before analysis. mdpi.comresearchgate.net
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components is crucial. nih.gov
Use of Internal Standards: An isotopically labeled internal standard that behaves similarly to the analyte can compensate for matrix effects and variations in sample processing. researchgate.net
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can help to correct for matrix effects. nih.gov
Analyte stability is another critical consideration. nih.gov The stability of this compound in the biological matrix and during the analytical process must be thoroughly evaluated to ensure the reliability of the quantitative data. This includes assessing its stability under different storage conditions and during sample preparation steps. mdpi.com
Isotopic Labeling and Tracing Techniques in Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of atoms and molecules within a biological system. wikipedia.org This methodology has been fundamental in deciphering the complex biosynthetic pathways of natural products, including the intermediates of vitamin E synthesis like this compound. beilstein-journals.org The technique involves introducing a precursor molecule enriched with a specific stable or radioactive isotope into an organism. By tracking the position of this "label" in the final products, researchers can establish direct precursor-product relationships and elucidate the sequence of biochemical reactions. wikipedia.org
The biosynthesis of this compound is a key step in the production of all tocopherols (B72186) (Vitamin E). mdpi.com It is formed through the condensation of two primary precursors: homogentisate (B1232598) (HGA), which provides the aromatic ring structure, and phytyl pyrophosphate (PPP), which contributes the hydrophobic phytyl tail. mdpi.comacs.org The enzyme catalyzing this crucial alkylation step is homogentisate phytyltransferase (HPT). acs.org Isotopic tracing experiments have been instrumental in confirming this pathway.
In a typical experiment, a plant, alga, or cyanobacterium capable of vitamin E synthesis is fed a precursor labeled with an isotope such as Carbon-13 (¹³C), Deuterium (²H or D), or Oxygen-18 (¹⁸O). beilstein-journals.org After a period of growth and metabolism, the organism's metabolites are extracted. Advanced analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are then used to detect the presence and location of the isotopic label in the target molecules. nih.gov
Mass Spectrometry (MS) detects the increase in molecular weight of this compound or its derivatives when a heavy isotope is incorporated. This provides clear evidence of the precursor's contribution to the final structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy can pinpoint the exact position of an isotope like ¹³C within the molecule's carbon skeleton. This provides granular detail about the bond formations and rearrangements that occur during biosynthesis. beilstein-journals.org
These techniques have allowed researchers to verify the origins of every atom in the tocopherol structure, confirming the roles of HGA and PPP in the formation of this compound. For instance, studies using labeled phytol (B49457) have demonstrated its direct incorporation into the phytyl tail of tocopherols in organisms like Leishmania. acs.org Similarly, feeding experiments with labeled tyrosine, the precursor to HGA, have confirmed its role in forming the aromatic head of the molecule. beilstein-journals.org
The table below summarizes the types of labeled precursors that have been used in studies to elucidate the biosynthetic pathway leading to and including this compound.
Table 1: Labeled Precursors in Tocopherol Biosynthesis Research
| Labeled Precursor | Isotope Used | Target Moiety | Analytical Method | Key Finding Confirmed |
|---|---|---|---|---|
| L-Tyrosine | ¹³C, ¹⁸O | Homogentisate (HGA) Ring | MS, NMR | Confirms the shikimate pathway origin of the aromatic ring. beilstein-journals.org |
| 4-Hydroxyphenylpyruvate (HPP) | ¹³C, ¹⁴C | Homogentisate (HGA) Ring | MS, Scintillation Counting | Verifies HPP as the direct precursor to HGA. mdpi.com |
| Phytol / Phytyl Pyrophosphate (PPP) | ²H (D), ¹⁴C | Phytyl Tail | MS, NMR, Scintillation Counting | Demonstrates the direct incorporation of the phytyl group to form the tail of the molecule. acs.org |
These labeling studies provide unambiguous evidence for the biosynthetic steps. When a ¹³C-labeled precursor is supplied, a corresponding mass shift is observed in the resulting this compound, as detailed in the interactive table below.
Table 2: Expected Mass Shifts in this compound from ¹³C-Labeled Precursors
Unlabeled this compound (C₂₇H₄₆O₂) Monoisotopic Mass: 402.350 g/mol
Mass Shift: 0 Da
Expected Labeled Mass: 402.350 g/mol
Rationale: This is the natural, unlabeled state of the molecule.
By combining genetic studies with the robust and precise data from isotopic labeling experiments, the biosynthetic pathway to this compound has been clearly elucidated, providing a solid foundation for further research into the regulation and engineering of vitamin E production in various organisms. nih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for the chemical synthesis and characterization of 2-Methyl-6-phytylhydroquinone in laboratory settings?
- Methodological Answer: MPH synthesis involves the enzymatic transfer of a phytyl group from phytyl pyrophosphate (PP) to homogentisic acid (HGA) via homogentisate phytyl transferase (HPT) . For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are critical. Ensure purity (>95%) via HPLC with UV detection at 290 nm, and report melting points (if applicable) and spectral data (e.g., IR, MS) to confirm structural integrity .
Q. How can researchers accurately quantify this compound in biological matrices, and what analytical challenges exist?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantification due to its sensitivity in complex matrices like cell lysates or plant extracts. Challenges include matrix interference and analyte stability; mitigate these using deuterated internal standards and sample preparation under inert conditions (e.g., nitrogen atmosphere) .
Q. What is the functional significance of this compound in tocopherol biosynthesis pathways?
- Methodological Answer: MPH serves as a precursor for δ- and γ-tocopherols. Its conversion involves this compound methyltransferase (MPHMT), which adds a methyl group to form 2,3-dimethyl-5-phytylhydroquinone (DMPH). Study this pathway using radiolabeled substrates (e.g., ¹⁴C-HGA) to track enzymatic efficiency .
Q. What quality control standards should be implemented when replicating MPH biosynthesis studies?
- Methodological Answer: Validate enzyme activity (HPT, MPHMT) via kinetic assays (e.g., Michaelis-Menten parameters) and confirm product identity using thin-layer chromatography (TLC) with phytol-derived standards. Document reagent sources, purity, and storage conditions (e.g., PP stability at -80°C) to ensure reproducibility .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the enzymatic kinetics of homogentisate phytyl transferase (HPT) in MPH biosynthesis?
- Methodological Answer: Address discrepancies by standardizing assay conditions (pH, temperature, cofactors like Mg²⁺) and using isothermal titration calorimetry (ITC) to measure binding affinities. Compare results across orthologs (e.g., plant vs. trypanosomatid HPT) to identify species-specific regulatory mechanisms .
Q. How do variations in isoprenoid pathway regulation across species affect the comparative biosynthesis of MPH?
- Methodological Answer: Analyze GGPP (geranylgeranyl diphosphate) flux using isotopic labeling (e.g., ¹³C-mevalonate) in organisms with divergent isoprenoid pathways (e.g., Leishmania vs. Arabidopsis). Quantify GGPPS and GPPR expression via qPCR to correlate enzyme levels with MPH yield .
Q. What experimental approaches are recommended for investigating the redox stabilization properties of MPH in cellular environments?
- Methodological Answer: Use genetically modified cell lines (e.g., HPT-knockouts) to assess MPH's antioxidant role. Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) under oxidative stress. Pair with HPLC to quantify MPH degradation products .
Q. How can researchers address discrepancies in reported substrate specificity of MPHMT across experimental models?
- Methodological Answer: Perform structural homology modeling of MPHMT active sites to predict substrate binding. Validate via site-directed mutagenesis and kinetic assays with synthetic analogs (e.g., phytyl chain-modified substrates). Cross-reference findings with X-ray crystallography data if available .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., enzyme kinetics), apply meta-analysis frameworks to evaluate experimental variables (e.g., buffer composition, protein purity) .
- Ethical Replication : Adhere to ethical guidelines for reporting synthetic protocols and biological data, ensuring transparency in reagent sourcing and statistical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
